An In-Depth Technical Guide to Indole-3-isothiourea Hydroiodide: A Potent Modulator of Nitric Oxide Synthase
An In-Depth Technical Guide to Indole-3-isothiourea Hydroiodide: A Potent Modulator of Nitric Oxide Synthase
This guide provides a comprehensive technical overview of Indole-3-isothiourea hydroiodide (CAS Number: 26377-76-4), a potent inhibitor of nitric oxide synthase (NOS). Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, synthesis, and practical applications of this compound, grounding all claims in authoritative scientific literature.
Introduction: The Significance of Indole-3-isothiourea Hydroiodide in Nitric Oxide Research
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2][3] While basal levels of NO produced by nNOS and eNOS are essential for homeostasis, the overexpression of iNOS, often triggered by inflammatory stimuli, can lead to excessive NO production implicated in conditions like septic shock, inflammation, and neurodegenerative diseases.[4]
This has driven the search for potent and selective NOS inhibitors. The isothiourea class of compounds has emerged as a particularly promising group of NOS inhibitors.[5] Indole-3-isothiourea hydroiodide, with its indole scaffold, represents a significant molecule within this class, offering a unique structural motif for probing the active site of NOS enzymes. The indole ring is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals, and its incorporation into the isothiourea framework suggests a high potential for biological activity.[6]
Core Compound Profile
A thorough understanding of the fundamental physicochemical properties of Indole-3-isothiourea hydroiodide is paramount for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 26377-76-4 | [7] |
| Molecular Formula | C9H10IN3S | [7] |
| Molecular Weight | 319.17 g/mol | [7] |
| IUPAC Name | [amino(1H-indol-3-ylsulfanyl)methylidene]azanium;iodide | [7] |
| Synonyms | 2-(1H-Indol-3-yl)isothiouronium iodide, S-(3-indolyl)isothiuronium iodide | [7] |
Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase
Indole-3-isothiourea hydroiodide exerts its biological effects through the potent inhibition of nitric oxide synthase. The primary mechanism of action for the isothiourea class of inhibitors is competitive inhibition at the L-arginine binding site of the NOS enzyme.[5]
Conceptual Pathway of NOS Inhibition
Caption: A conceptual workflow for the synthesis of Indole-3-isothiourea hydroiodide.
A common approach to forming the C-S bond at the 3-position of the indole ring is through the reaction of a 3-haloindole intermediate with a sulfur nucleophile. For instance, 3-iodoindole can be prepared via the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines with iodine. [8]The subsequent reaction of the 3-iodoindole with thiourea would proceed via a nucleophilic substitution, with the sulfur atom of thiourea displacing the iodide to form the S-(3-indolyl)isothiuronium iodide salt.
It is imperative for researchers intending to synthesize this compound to consult the primary literature, such as the work by Harris (1969) and van der Geer et al. (2007), for detailed experimental conditions, purification procedures, and characterization data. [1]
Experimental Protocol: In Vitro NOS Inhibition Assay
The following is a representative protocol for evaluating the inhibitory potential of Indole-3-isothiourea hydroiodide on NOS activity. This protocol is based on established methods for measuring NOS inhibition and can be adapted for use with purified NOS isoforms or cell lysates containing the enzyme. [9][10]The principle of the assay is the colorimetric detection of nitrite, a stable breakdown product of nitric oxide, using the Griess reagent.
Materials:
-
Purified recombinant human nNOS, iNOS, or eNOS
-
Indole-3-isothiourea hydroiodide
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Indole-3-isothiourea hydroiodide in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the inhibitor in NOS assay buffer to achieve a range of final assay concentrations.
-
Prepare a reaction mixture containing L-arginine, NADPH, BH4, and, for nNOS/eNOS, calmodulin and CaCl2 in NOS assay buffer.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in NOS assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the appropriate volume of the inhibitor dilutions.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the NOS enzyme solution to all wells except the negative control and nitrite standards.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection of Nitrite:
-
Stop the reaction (e.g., by adding a component of the Griess reagent or by enzyme denaturation).
-
Add the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite.
-
-
Data Analysis:
-
Measure the absorbance of the wells at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the concentration of nitrite produced in each sample well using the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Applications in Research and Drug Development
As a potent NOS inhibitor, Indole-3-isothiourea hydroiodide is a valuable tool for investigating the role of nitric oxide in various biological systems. Its applications span basic research and preclinical drug development.
-
Probing the Role of NO in Pathophysiology: By inhibiting NO production, this compound can be used in cellular and animal models to elucidate the involvement of NOS in diseases characterized by excessive NO, such as inflammation, sepsis, and neurotoxicity. [4][5]* Structure-Activity Relationship (SAR) Studies: The indole moiety provides a unique scaffold that can be chemically modified to explore the structural requirements for potent and selective NOS inhibition. This can guide the design of novel therapeutic agents with improved pharmacological profiles.
-
Target Validation: Indole-3-isothiourea hydroiodide can be used to validate NOS as a therapeutic target in various disease models.
-
Development of Anti-inflammatory and Neuroprotective Agents: Given the role of iNOS in inflammation and neurodegeneration, selective inhibitors based on the indole-isothiourea scaffold could be developed as novel therapeutics for conditions like rheumatoid arthritis, inflammatory bowel disease, and Parkinson's disease. [4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Indole-3-isothiourea hydroiodide. While a specific safety data sheet (SDS) for this compound was not found in the search results, general guidelines for handling indole and isothiourea derivatives should be followed. These typically include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling the compound in a well-ventilated area or a chemical fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place.
Researchers should always consult the supplier-specific SDS for detailed safety information before handling this compound.
Conclusion
Indole-3-isothiourea hydroiodide stands as a compelling molecule for researchers in the field of nitric oxide biology and medicinal chemistry. Its potent, competitive inhibition of NOS, combined with the versatile and biologically significant indole scaffold, makes it an excellent tool for both fundamental research and as a starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, mechanism, synthesis, and application, offering a solid foundation for its effective utilization in the laboratory.
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